2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1264141-60-7
VCID: VC0166577
InChI: InChI=1S/C15H24BNO2/c1-13(2,3)11-9-8-10-12(17-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(C)(C)C
Molecular Formula: C15H24BNO2
Molecular Weight: 261.172

2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1264141-60-7

Cat. No.: VC0166577

Molecular Formula: C15H24BNO2

Molecular Weight: 261.172

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1264141-60-7

Specification

CAS No. 1264141-60-7
Molecular Formula C15H24BNO2
Molecular Weight 261.172
IUPAC Name 2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C15H24BNO2/c1-13(2,3)11-9-8-10-12(17-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3
Standard InChI Key FHHFJOJIXSGQEU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(C)(C)C

Introduction

Structural Characteristics

Molecular Structure

2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine ring with two key substituents: a tert-butyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 6-position. The core structure shares similarities with other substituted pyridines containing boronic ester functionalities, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine . The molecular formula is C15H24BNO2, reflecting the combination of the pyridine ring (C5H4N), tert-butyl group (C4H9), and pinacol boronic ester moiety (C6H12BO2).

Key Functional Groups

The compound contains several important functional groups that determine its chemical behavior:

  • Pyridine ring: A six-membered heterocyclic aromatic structure containing one nitrogen atom, serving as a basic scaffold.

  • tert-Butyl group: A bulky alkyl substituent providing steric hindrance and increased lipophilicity.

  • Pinacol boronic ester: A protected form of boronic acid that serves as a versatile synthetic handle for further transformations.

The positioning of these groups creates an asymmetric molecule with distinctive electronic and steric properties. The tert-butyl group likely influences the electron distribution across the pyridine ring, while the boronic ester provides a reactive site for various coupling reactions.

Chemical Properties

Physical Properties

Based on analysis of related compounds with similar structural features, the expected physical properties of 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be inferred as shown in Table 1.

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureCommon for pyridine derivatives with similar molecular weight
AppearanceWhite to off-white crystalline powderTypical for aromatic compounds with boronic ester groups
Molecular WeightApproximately 273.18 g/molCalculated from molecular formula C15H24BNO2
SolubilitySoluble in organic solvents (dichloromethane, THF, toluene); limited water solubilityBased on similar pyridine-boronic ester compounds
StabilityStable under standard conditions; sensitive to strong acids and oxidantsCommon for pinacol boronic esters

Reactivity Profile

The reactivity of 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily dominated by the pinacol boronic ester functionality. This group is known to participate in various transformations:

  • Suzuki-Miyaura cross-coupling: Reaction with aryl or vinyl halides in the presence of a palladium catalyst to form C-C bonds.

  • Oxidation: Conversion to hydroxyl groups under oxidative conditions.

  • Chan-Lam coupling: Formation of C-N, C-O, or C-S bonds through reaction with nucleophiles.

  • Transmetalation: Exchange of the boron for other metals, enabling further functionalization.

The tert-butyl group, being sterically demanding, likely influences the reactivity by creating a specific electronic environment and providing directional control in reactions. The pyridine nitrogen can also participate in coordination chemistry, potentially serving as a ligand for metals or accepting protons under acidic conditions.

Synthesis Methods

Synthetic RouteKey ReagentsReaction ConditionsPotential Yield
Direct borylation2-tert-butylpyridine, bis(pinacolato)diboron, [Ir(COD)OMe]2 catalyst80-100°C, 24-48h, inert atmosphere60-85%
Lithiation-borylation2-tert-butyl-6-bromopyridine, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-78°C to rt, THF, inert atmosphere70-90%
Cross-coupling2,6-dihalopyridine, tert-butylboronic acid, pinacolboraneSequential Suzuki coupling, catalytic system50-75%

Purification and Characterization

The purification of 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would typically involve column chromatography using silica gel with appropriate solvent systems. Characterization would employ standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 11B)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Elemental Analysis

  • X-ray Crystallography (if crystalline)

The 11B NMR signal would be particularly diagnostic, typically appearing around 30 ppm for pinacol boronic esters. The 1H NMR would show characteristic signals for the tert-butyl group (singlet, ~1.3 ppm) and aromatic protons of the pyridine ring.

Applications in Synthetic Chemistry

Cross-Coupling Reactions

The most significant application of 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would likely be in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group enables selective C-C bond formation with various halides or pseudohalides. These reactions are crucial in both pharmaceutical development and materials science. The tert-butyl group provides steric influence that can enhance selectivity in these coupling processes.

Compared to other pyridine-based boronic esters, such as those containing trifluoromethoxy groups , the tert-butyl substituent offers different electronic properties while maintaining similar coupling capabilities. This makes the compound valuable for creating diverse pyridine-based structures with specific substitution patterns.

Building Block in Medicinal Chemistry

Functionalized pyridines represent privileged structures in medicinal chemistry. The 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could serve as a valuable building block for constructing biologically active compounds due to several factors:

  • The pyridine ring offers hydrogen-bond accepting capabilities through its nitrogen atom

  • The tert-butyl group provides lipophilicity and metabolic stability

  • The boronic ester allows for diversification through coupling reactions

These features make the compound potentially useful in developing compounds targeting various therapeutic areas, including CNS disorders, cardiovascular diseases, and oncology.

Comparison with Related Compounds

Structural Analogues

Table 3 compares 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with related compounds found in the literature:

CompoundKey DifferencesPotential Impact on Properties
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridineContains trifluoromethoxy instead of tert-butylIncreased electron-withdrawing character; different steric profile
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylatePartially saturated ring; different substitution pattern; contains carbamate groupDifferent reactivity profile; reduced aromaticity; distinct pharmacological properties
2-(tert-Butoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineContains tert-butoxy instead of tert-butyl; different substitution positionDifferent electronic properties; oxygen provides different hydrogen bonding capabilities

Electronic and Steric Considerations

The tert-butyl group in 2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides significant steric bulk and electron-donating character. This contrasts with compounds containing trifluoromethoxy groups , which exert strong electron-withdrawing effects. These electronic differences would influence:

The positioning of the substituents also creates a specific three-dimensional structure that would influence how the molecule interacts with potential biological targets or participates in material formation.

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